tert-Butyl 2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate
Overview
Description
Tert-Butyl 2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate, or TBOSPC, is an organic compound that is used in a variety of scientific research applications. It is a highly versatile compound with a wide range of biochemical and physiological effects. TBOSPC has been used in a variety of laboratory experiments, including those related to drug discovery and development, enzyme inhibition, and protein-protein interactions.
Scientific Research Applications
Synthesis Techniques
Tert-Butyl 2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate is synthesized through various methods. Teng, Zhang, and Mendonça (2006) describe an efficient, scalable synthesis approach towards a spirocyclic oxindole analogue of this compound, highlighting key steps such as dianion alkylation and cyclization of ethyl 2-oxindoline-5-carboxylate, and demethylation of the resulting spirocyclic oxindole ethyl 1'-methyl-2-oxospiro[indoline-3,4'-piperidine]-5-carboxylate (Teng, Zhang, & Mendonça, 2006). Similarly, Meyers et al. (2009) discuss two efficient and scalable synthetic routes to a bifunctional tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a compound related to this compound, useful for further selective derivation (Meyers et al., 2009).
Spectroscopic Characterization and Crystal Structure
Sharma et al. (2016) conducted an eco-friendly synthesis of a new indoline derivative, tert-butyl 2′-amino-3′-cyano-6′-methyl-2-oxospiro[indoline-3,4′-pyran]-5′-carboxylate, studying its spectral properties and X-ray crystal structure. This work illustrates the orientation of oxindole and pyran moieties in the molecule and how the crystal structure is stabilized by various hydrogen bonds (Sharma et al., 2016).
Applications in Drug Synthesis
Several studies have explored the use of this compound in drug synthesis. For instance, Ikuta et al. (1987) synthesized a series of compounds using this molecule, evaluating them as candidate anti-inflammatory/analgesic agents and dual inhibitors of prostaglandin and leukotriene synthesis (Ikuta et al., 1987). Furthermore, Funabiki et al. (2008) describe the asymmetric synthesis of polyfluoroalkylated prolinols based on the highly stereoselective reduction of perfluoroalkyl N-Boc-pyrrolidyl ketones (Funabiki et al., 2008).
Pharmaceutical and Biochemical Research
Research into pharmaceutical and biochemical applications of this compound has been extensive. For example, Chung et al. (2005) described a practical asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines via a nitrile anion cyclization strategy, which could have implications for developing certain pharmaceuticals (Chung et al., 2005).
Safety and Hazards
The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .
Mechanism of Action
Target of Action
Spirocyclic oxindoles, a class of compounds to which this molecule belongs, have been shown to interact with a wide range of receptors . They exhibit a variety of interesting biological activities, such as growth hormone secretagogues, neurokinin antagonists, oxytocin antagonists, monoamine transporter inhibitors, bradykinin antagonists, and cell cycle inhibitors .
Mode of Action
Given the broad range of biological activities exhibited by spirocyclic oxindoles, it can be inferred that the compound likely interacts with its targets to induce changes that contribute to these activities .
Biochemical Pathways
Based on the biological activities associated with spirocyclic oxindoles, it can be inferred that the compound may influence various pathways related to growth hormone secretion, neurotransmission, oxytocin antagonism, monoamine transport, bradykinin antagonism, and cell cycle regulation .
Result of Action
Given the range of biological activities associated with spirocyclic oxindoles, it can be inferred that the compound likely induces a variety of molecular and cellular changes corresponding to these activities .
properties
IUPAC Name |
tert-butyl 2-oxospiro[1H-indole-3,3'-pyrrolidine]-1'-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-15(2,3)21-14(20)18-9-8-16(10-18)11-6-4-5-7-12(11)17-13(16)19/h4-7H,8-10H2,1-3H3,(H,17,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHCRLRHLKXXJJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)C3=CC=CC=C3NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40451436 | |
Record name | tert-Butyl 2-oxo-1,2-dihydro-1'H-spiro[indole-3,3'-pyrrolidine]-1'-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40451436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
205383-87-5 | |
Record name | tert-Butyl 2-oxo-1,2-dihydro-1'H-spiro[indole-3,3'-pyrrolidine]-1'-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40451436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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